molecular formula C5H13ClN2O B2605859 1-Aminopiperidin-4-ol hydrochloride CAS No. 2171972-13-5

1-Aminopiperidin-4-ol hydrochloride

Cat. No.: B2605859
CAS No.: 2171972-13-5
M. Wt: 152.62
InChI Key: RSDSKKXVXQLYAF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“1-Aminopiperidin-4-ol hydrochloride” is a chemical compound with the molecular formula C5H13ClN2O . It is used for research purposes and is not intended for human or veterinary use.


Synthesis Analysis

Piperidines, which include this compound, are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .


Molecular Structure Analysis

The molecular structure of this compound consists of a six-membered heterocyclic ring, which includes one nitrogen atom and five carbon atoms in the sp3-hybridized state .


Chemical Reactions Analysis

Piperidine derivatives, including this compound, are involved in various intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .

Scientific Research Applications

Molecular Recognition and Synthesis

  • A study presented a new mass spectrometry approach for recognizing regioisomeric trans-3(4)-aminopiperidin-4(3)-ols, which are precursors to pseudodistamines. This method facilitates the differentiation of these isomers, which is crucial for the synthesis of biologically active compounds (Mazur, Grishina, & Lebedev, 2017).

Drug Metabolism

  • Research on the metabolism of 4-aminopiperidine drugs by cytochrome P450s revealed insights into the N-dealkylation reaction catalyzed by CYP3A4. This study contributes to the understanding of drug interactions and can aid in structure-based drug design (Sun & Scott, 2011).

Antimicrobial Activity

  • Derivatives of 1,2,5-trimethylpiperidin-4-ols have been investigated for their antimicrobial activity, with some showing promising results against a range of microorganisms. This indicates potential applications in developing new antimicrobial agents (Dyusebaeva, Elibaeva, & Kalugin, 2017).

Synthesis Technology

  • The synthesis and technology of (R)-3-aminopiperidine dihydrochloride, a related compound, have been explored, providing a methodology with potential applications in the synthesis of other related compounds (Jiang Jie-yin, 2015).

Future Directions

Piperidine derivatives, including 1-Aminopiperidin-4-ol hydrochloride, continue to be a significant area of research in the pharmaceutical industry. Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

Properties

IUPAC Name

1-aminopiperidin-4-ol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12N2O.ClH/c6-7-3-1-5(8)2-4-7;/h5,8H,1-4,6H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSDSKKXVXQLYAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1O)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H13ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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